molecular formula C26H24N6O2 B274278 2,2'-1,4-Phenylenedi[5-(4-dimethylaminophenyl)-1,3,4-oxadiazole]

2,2'-1,4-Phenylenedi[5-(4-dimethylaminophenyl)-1,3,4-oxadiazole]

Katalognummer B274278
Molekulargewicht: 452.5 g/mol
InChI-Schlüssel: USAMDBBNHXIKHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

‘2,2'-1,4-Phenylenedi[5-(4-dimethylaminophenyl)-1,3,4-oxadiazole]’ is a chemical compound that belongs to the class of oxadiazole derivatives. It has been widely studied for its potential applications in scientific research.

Wirkmechanismus

The mechanism of action of ‘2,2'-1,4-Phenylenedi[5-(4-dimethylaminophenyl)-1,3,4-oxadiazole]’ is not fully understood. However, it is believed that the compound interacts with biological molecules, leading to changes in their fluorescence properties. This interaction can be used to detect the presence of specific biological molecules.
Biochemical and physiological effects:
The biochemical and physiological effects of ‘2,2'-1,4-Phenylenedi[5-(4-dimethylaminophenyl)-1,3,4-oxadiazole]’ are not well studied. However, it has been found to exhibit low toxicity, making it a potentially safe compound for use in scientific research.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of ‘2,2'-1,4-Phenylenedi[5-(4-dimethylaminophenyl)-1,3,4-oxadiazole]’ is its fluorescence properties, which make it useful as a fluorescent probe for the detection of biological molecules. It also exhibits low toxicity, making it a potentially safe compound for use in scientific research. However, its synthesis method can be complex and time-consuming, which can limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for the study of ‘2,2'-1,4-Phenylenedi[5-(4-dimethylaminophenyl)-1,3,4-oxadiazole]’. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the study of its potential applications in OLEDs and organic solar cells. Additionally, further research can be conducted to better understand its mechanism of action and its potential applications in the detection of biological molecules.
Conclusion:
‘2,2'-1,4-Phenylenedi[5-(4-dimethylaminophenyl)-1,3,4-oxadiazole]’ is a chemical compound that has been widely studied for its potential applications in scientific research. Its fluorescence properties make it useful as a fluorescent probe for the detection of biological molecules, and it exhibits low toxicity, making it a potentially safe compound for use in scientific research. Further research is needed to better understand its mechanism of action and its potential applications in various fields.

Synthesemethoden

The synthesis of ‘2,2'-1,4-Phenylenedi[5-(4-dimethylaminophenyl)-1,3,4-oxadiazole]’ involves the reaction between 4-dimethylaminobenzaldehyde and 1,2-phenylenediamine in the presence of phosphorous oxychloride. The reaction results in the formation of the oxadiazole derivative, which can be purified through column chromatography.

Wissenschaftliche Forschungsanwendungen

‘2,2'-1,4-Phenylenedi[5-(4-dimethylaminophenyl)-1,3,4-oxadiazole]’ has been widely studied for its potential applications in scientific research. It has been found to exhibit fluorescence properties, making it useful as a fluorescent probe for the detection of biological molecules. It has also been studied for its potential applications in organic light-emitting diodes (OLEDs) and organic solar cells.

Eigenschaften

Produktname

2,2'-1,4-Phenylenedi[5-(4-dimethylaminophenyl)-1,3,4-oxadiazole]

Molekularformel

C26H24N6O2

Molekulargewicht

452.5 g/mol

IUPAC-Name

4-[5-[4-[5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl]phenyl]-1,3,4-oxadiazol-2-yl]-N,N-dimethylaniline

InChI

InChI=1S/C26H24N6O2/c1-31(2)21-13-9-19(10-14-21)25-29-27-23(33-25)17-5-7-18(8-6-17)24-28-30-26(34-24)20-11-15-22(16-12-20)32(3)4/h5-16H,1-4H3

InChI-Schlüssel

USAMDBBNHXIKHB-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C4=NN=C(O4)C5=CC=C(C=C5)N(C)C

Kanonische SMILES

CN(C)C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C4=NN=C(O4)C5=CC=C(C=C5)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.